3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone 3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone
Brand Name: Vulcanchem
CAS No.: 898787-19-4
VCID: VC2485376
InChI: InChI=1S/C20H30O3/c1-2-3-4-5-6-8-17-9-11-18(12-10-17)19(21)13-14-20-22-15-7-16-23-20/h9-12,20H,2-8,13-16H2,1H3
SMILES: CCCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone

CAS No.: 898787-19-4

Cat. No.: VC2485376

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone - 898787-19-4

Specification

CAS No. 898787-19-4
Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name 3-(1,3-dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one
Standard InChI InChI=1S/C20H30O3/c1-2-3-4-5-6-8-17-9-11-18(12-10-17)19(21)13-14-20-22-15-7-16-23-20/h9-12,20H,2-8,13-16H2,1H3
Standard InChI Key YZGQUWYFQRBHPK-UHFFFAOYSA-N
SMILES CCCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Canonical SMILES CCCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2

Introduction

Chemical Identity and Structural Characteristics

3-(1,3-Dioxan-2-yl)-4'-heptylpropiophenone belongs to the class of ketones featuring a dioxane ring that contributes to its unique properties and applications. This compound is characterized by several identifying parameters as shown in Table 1.

Table 1. Chemical Identity Parameters of 3-(1,3-Dioxan-2-yl)-4'-heptylpropiophenone

ParameterValue
CAS Number898787-19-4
Molecular FormulaC₂₀H₃₀O₃
Molecular Weight318.46 g/mol
IUPAC Name3-(1,3-dioxan-2-yl)-1-(4-heptylphenyl)-1-propanone
MDL NumberMFCD02261821

The structural architecture of this compound features a propiophenone backbone with two key modifications: a 1,3-dioxan-2-yl group at position 3 and a heptyl chain at the 4' position of the phenyl ring . The 1,3-dioxane moiety is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, which contributes to the compound's chemical reactivity and potential applications in organic synthesis.

The heptyl chain attached to the para position of the phenyl ring introduces significant hydrophobicity to the molecule, which may influence its solubility properties and potential for interactions with biological membranes. This structural feature potentially enhances its utility in fields like medicinal chemistry and materials science.

Physical and Chemical Properties

The physical and chemical properties of 3-(1,3-Dioxan-2-yl)-4'-heptylpropiophenone are fundamental to understanding its behavior in various applications. While direct experimental data for specific properties is limited in the available literature, certain properties can be inferred based on its structural characteristics and comparison with related compounds.

Table 2. Predicted Physical and Chemical Properties

PropertyValueMethod of Determination
Physical State at 25°CSolidBased on structural analogues
Topological Polar Surface Area~35.5 ŲComputational prediction from similar structures
Log P (Octanol-Water Partition Coefficient)~2.7Estimated based on structural features and analogues
Hydrogen Bond Acceptors3Based on molecular structure
Hydrogen Bond Donors0Based on molecular structure
Rotatable Bonds~5Based on molecular structure

The presence of the ketone functional group enables reactions typical of ketones, including nucleophilic additions, reductions, and condensation reactions. The 1,3-dioxane ring introduces additional reactivity patterns, including potential ring-opening reactions under acidic conditions and stability considerations in various chemical environments .

The combination of the heptyl chain and the aromatic ring gives the molecule amphiphilic character, with hydrophobic regions (heptyl chain and phenyl ring) and more polar functional groups (ketone and dioxane ring). This property profile suggests potential utility in interfacial applications or in systems requiring both hydrophobic and hydrophilic interactions.

Spectroscopic Characterization

Characterization of 3-(1,3-Dioxan-2-yl)-4'-heptylpropiophenone typically employs various spectroscopic and analytical techniques to confirm its structure and purity. The following spectroscopic methods are commonly used for the characterization of such compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the structure of the compound. For 3-(1,3-Dioxan-2-yl)-4'-heptylpropiophenone:

  • ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the propiophenone backbone, the protons of the dioxane ring, and the distinctive pattern of the heptyl chain.

  • ¹³C NMR would confirm the presence of the carbonyl carbon, aromatic carbons, and the carbons of the dioxane ring and heptyl chain .

Mass Spectrometry (MS)

Mass spectrometry would typically show a molecular ion peak at m/z 318, corresponding to the molecular weight of the compound. Fragmentation patterns would include characteristic peaks resulting from the cleavage of the dioxane ring and the loss of the heptyl chain .

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the carbonyl group (typically around 1680-1700 cm⁻¹), the C-O stretching of the dioxane ring (around 1100-1200 cm⁻¹), and the C-H stretching modes of the aliphatic and aromatic portions of the molecule .

These spectroscopic methods, combined with elemental analysis and chromatographic purity determination, provide comprehensive characterization of the compound's structure and purity.

Related Compounds and Structure-Activity Relationships

Several compounds structurally related to 3-(1,3-Dioxan-2-yl)-4'-heptylpropiophenone have been reported in the literature. Comparing these compounds provides insights into structure-activity relationships and the impact of structural modifications on properties and functions.

Table 3. Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
3-(1,3-Dioxan-2-yl)-4'-ethylpropiophenone898787-08-1C₁₅H₂₀O₃248.32 g/molEthyl group instead of heptyl at 4' position
3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenone898757-13-6C₁₄H₁₇IO₃360.19 g/molIodo and methyl substituents instead of heptyl
3-(1,3-Dioxan-2-yl)-5'-fluoro-2'-methylpropiophenone884504-39-6C₁₄H₁₇FO₃252.28 g/molFluoro and methyl substituents at different positions
2',6'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone898756-97-3C₁₃H₁₄Cl₂O₃289.15 g/molDichloro substitution pattern

The variations in substituents on the phenyl ring can significantly affect the physical properties and reactivity of these compounds. For instance:

  • The length of the alkyl chain (ethyl vs. heptyl) influences lipophilicity and potential membrane interactions.

  • Halogen substituents (iodo, fluoro, chloro) can alter electronic properties and potentially introduce specific biological activities.

  • The position of substituents on the aromatic ring affects the electronic distribution and steric environment around the reactive centers .

Understanding these structure-activity relationships is valuable for the rational design of new compounds with desired properties for specific applications.

Current Research and Future Directions

Current research involving 3-(1,3-Dioxan-2-yl)-4'-heptylpropiophenone and related compounds focuses on several key areas:

Synthetic Methodology Development

Researchers are developing more efficient and environmentally friendly synthetic routes to produce these compounds with higher yields and purity. This includes exploring alternative catalysts, solvent systems, and reaction conditions.

Medicinal Chemistry Applications

Investigation of the biological activities of this compound and its derivatives continues to be an active area of research. Structure-activity relationship studies aim to identify which structural features contribute to specific biological effects, potentially leading to new drug candidates.

Materials Science Applications

The exploration of these compounds as building blocks for advanced materials, including polymers with specific properties, continues to evolve. The unique structural features of 3-(1,3-Dioxan-2-yl)-4'-heptylpropiophenone make it a candidate for various materials applications.

Future research directions may include:

  • Detailed investigation of the compound's interaction with biological systems, including potential therapeutic applications.

  • Development of novel synthetic pathways that enable more efficient production and structural diversification.

  • Exploration of the compound's utility in creating functional materials with tailored properties.

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